molecular formula C15H17N3O2S B5702946 1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B5702946
M. Wt: 303.4 g/mol
InChI Key: XDIBKSNUCYPTKX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a dimethoxyphenyl group and a methylpyridinyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or tetrahydrofuran.

    Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-(2-pyridinyl)thiourea
  • 1-(2,5-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)thiourea
  • 1-(2,5-Dimethoxyphenyl)-3-(3-methylpyridin-2-yl)thiourea

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-4-7-14(16-9-10)18-15(21)17-12-8-11(19-2)5-6-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIBKSNUCYPTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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